molecular formula C11H12O2 B1583969 2-Methyl-1-phenylbutane-1,3-dione CAS No. 6668-24-2

2-Methyl-1-phenylbutane-1,3-dione

Cat. No. B1583969
CAS RN: 6668-24-2
M. Wt: 176.21 g/mol
InChI Key: IRNJRGVFXLVQEK-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbutane-1,3-dione, also known as 2-methyl-1-phenylbutane-1,3-dione, is an organic chemical compound with the molecular formula C10H10O2. This compound has several applications in the scientific research field, including its use as a synthetic intermediate, a reagent for the synthesis of other compounds, and a catalyst for the synthesis of other compounds. It is also used as a model compound for studying the mechanism of action of other compounds. In

Scientific Research Applications

Organic Synthesis

2-Methyl-1-phenylbutane-1,3-dione: is utilized in organic synthesis as a precursor for various chemical reactions. Its structure allows for modifications that can lead to the synthesis of complex molecules. For example, its β-diketone structure is conducive to nucleophilic addition reactions, which can be exploited to introduce new functional groups or build larger organic frameworks .

Acid-Base Chemistry

The compound’s acidic properties are of interest in acid-base chemistry. Studies have compared its acidity to related β-diketones, providing insights into the effects of molecular structure on acid strength. This is particularly relevant in solvents like DMSO , where solvent effects on acidity are minimized .

Tautomerism Studies

2-Methyl-1-phenylbutane-1,3-dione: can exist in different tautomeric forms due to the presence of keto and enol groups. Research into its tautomerism can reveal information about the stability of these forms and the factors influencing keto-enol equilibrium, which is fundamental in understanding reaction mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Methyl-1-phenylbutane-1,3-dione can serve as fluorescent probes . For instance, its use in conjunction with europium ions has been proposed as a method for the quantitative analysis of nucleic acids in aqueous solutions .

Photochemistry

The compound’s behavior under light exposure is another area of interest. Studies on its photoisomerization can provide valuable data for understanding the effects of light on molecular structure and the potential for developing photo-responsive materials .

properties

IUPAC Name

2-methyl-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJRGVFXLVQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341019
Record name 2-Methyl-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylbutane-1,3-dione

CAS RN

6668-24-2
Record name 2-Methyl-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthetic procedure was identical with that described in synthetic example 42(1), except that raw material dibenzoyl methane was replaced by 1-phenyl-1,3-butandione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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